![molecular formula C21H25N3O2 B4118958 N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4118958.png)
N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, commonly known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). It has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders.
Mecanismo De Acción
PNU-282987 acts as a selective agonist for the α7 N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in several cognitive and behavioral processes.
Biochemical and Physiological Effects:
PNU-282987 has been shown to improve cognitive function and memory in preclinical studies. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, PNU-282987 has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using PNU-282987 in lab experiments is its selectivity for the α7 N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, which reduces the potential for off-target effects. However, one of the limitations of using PNU-282987 is its relatively short half-life, which may require frequent dosing in preclinical studies.
Direcciones Futuras
Several future directions for the research on PNU-282987 include the development of more potent and selective agonists for the α7 N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, more studies are needed to determine the optimal dosing and administration of PNU-282987 for its potential clinical use.
Aplicaciones Científicas De Investigación
PNU-282987 has been studied extensively for its potential therapeutic applications in several neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-4-10-20(11-5-15)24-13-12-23(14-16(24)2)21(26)22-19-8-6-18(7-9-19)17(3)25/h4-11,16H,12-14H2,1-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBPQWXSCMCXGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=CC=C(C=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24798188 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.